(R)-1-(3-Methoxyphenyl)ethanamine (R)-1-(3-Methoxyphenyl)ethanamine
Brand Name: Vulcanchem
CAS No.: 88196-70-7
VCID: VC21189195
InChI: InChI=1S/C9H13NO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7H,10H2,1-2H3/t7-/m1/s1
SMILES: CC(C1=CC(=CC=C1)OC)N
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol

(R)-1-(3-Methoxyphenyl)ethanamine

CAS No.: 88196-70-7

Cat. No.: VC21189195

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(3-Methoxyphenyl)ethanamine - 88196-70-7

Specification

CAS No. 88196-70-7
Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
IUPAC Name (1R)-1-(3-methoxyphenyl)ethanamine
Standard InChI InChI=1S/C9H13NO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7H,10H2,1-2H3/t7-/m1/s1
Standard InChI Key CJWGCBRQAHCVHW-SSDOTTSWSA-N
Isomeric SMILES C[C@H](C1=CC(=CC=C1)OC)N
SMILES CC(C1=CC(=CC=C1)OC)N
Canonical SMILES CC(C1=CC(=CC=C1)OC)N

Introduction

IdentifierValue
CAS Number88196-70-7
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
IUPAC Name(1R)-1-(3-methoxyphenyl)ethanamine
Standard InChIInChI=1S/C9H13NO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7H,10H2,1-2H3/t7-/m1/s1
Standard InChIKeyCJWGCBRQAHCVHW-SSDOTTSWSA-N
Canonical SMILESCC(C1=CC(=CC=C1)OC)N
PubChem Compound7020759

This compound's unique structure and stereochemical configuration are essential for its applications in various scientific and industrial fields, particularly in pharmaceutical research and development.

Structural and Physical Properties

Structural Characteristics

(R)-1-(3-Methoxyphenyl)ethanamine features a phenyl ring with a methoxy substituent at the meta position (carbon 3). The chiral center is located at the benzylic position, where an ethylamine group is attached. The (R)-configuration at this stereogenic center indicates that the spatial arrangement of atoms follows the Cahn-Ingold-Prelog priority rules, resulting in a specific three-dimensional structure.

The methoxy group contributes to the compound's polarity and potential for hydrogen bonding, while the primary amine group provides additional sites for hydrogen bonding and nucleophilic reactions. These structural features collectively determine the compound's physicochemical properties and its behavior in various chemical and biological systems.

The presence of the chiral center is particularly significant, as it enables the compound to interact with other chiral molecules, such as biological receptors or catalysts, in a stereospecific manner. This property is fundamental to its applications in pharmaceutical development and asymmetric synthesis.

Physical Properties

(R)-1-(3-Methoxyphenyl)ethanamine exists as a liquid at room temperature, with a relatively low melting point of 5°C. The compound exhibits specific optical activity, with a rotation of +27° when measured neat (without solvent), confirming its enantiopurity . Table 2 provides a comprehensive overview of the physical properties of this compound.

Table 2: Physical Properties of (R)-1-(3-Methoxyphenyl)ethanamine

PropertyValue
Physical State at 25°CLiquid
Melting Point5°C
Boiling Point66°C (at 0.38 mmHg)
Density1.023 g/mL
Refractive Index1.5335
Flash Point>100°C (212°F)
Optical Rotation+27° (Neat)
Solubility in Water10 g/L at 20°C
SensitivityAir Sensitive
Purity≥99%
Enantiomeric Excess98%

The air sensitivity of (R)-1-(3-Methoxyphenyl)ethanamine necessitates special handling and storage conditions to prevent degradation through oxidation or other reactions with atmospheric components . This characteristic is important to consider in both research and industrial settings, particularly when long-term storage is required.

Chemical Reactivity and Synthesis

Chemical Reactivity

As a primary amine, (R)-1-(3-Methoxyphenyl)ethanamine exhibits characteristic reactivity patterns. It can undergo various chemical transformations, making it a valuable building block in organic synthesis. Key reactions include:

  • Alkylation reactions with alkyl halides, forming secondary and tertiary amines

  • Acylation reactions with acyl halides or anhydrides, forming amides

  • Reductive amination with aldehydes or ketones

  • Nucleophilic substitution reactions

  • Formation of imines, enamines, and other nitrogen-containing derivatives

The presence of the methoxy group on the aromatic ring introduces additional electronic effects that can influence the reactivity of the amine group and the aromatic system. The methoxy group serves as an electron-donating substituent, increasing electron density in the aromatic ring through resonance effects.

These reactivity patterns make (R)-1-(3-Methoxyphenyl)ethanamine a versatile intermediate in the synthesis of more complex molecules, particularly those with potential biological activity. The preservation of the stereochemical integrity during these transformations is crucial for applications requiring high enantiomeric purity.

Synthesis Methods

The synthesis of (R)-1-(3-Methoxyphenyl)ethanamine typically involves obtaining high enantiomeric purity through either chiral resolution of racemic mixtures or asymmetric synthesis approaches. Several established methodologies include:

Chiral Resolution

This approach involves the synthesis of racemic 1-(3-Methoxyphenyl)ethanamine followed by resolution using chiral acids such as tartaric acid or mandelic acid to form diastereomeric salts that can be separated based on their different physical properties.

Asymmetric Reduction

Starting from 3-methoxyphenyl methyl ketone (3'-methoxyacetophenone), asymmetric reduction using chiral reducing agents such as coenzyme models of NADH or enzymes like ketoreductases can produce the desired (R)-enantiomer with high stereoselectivity.

Enzymatic Resolution

Biocatalytic approaches utilizing enzymes such as lipases or aminotransferases can efficiently produce the (R)-enantiomer with high enantiomeric excess from corresponding racemic alcohols or ketones.

Table 3: Synthesis Methods for (R)-1-(3-Methoxyphenyl)ethanamine

The choice of synthetic method depends on various factors, including scale requirements, available starting materials, desired enantiomeric purity, and economic considerations. Industrial production often employs continuous flow reactors to ensure efficient mixing and precise reaction control, enhancing yield and purity while minimizing by-product formation.

Applications and Research

Pharmaceutical Applications

(R)-1-(3-Methoxyphenyl)ethanamine serves as a valuable chiral building block in the pharmaceutical industry, particularly in the synthesis of compounds with potential pharmacological activity. Its defined stereochemistry is crucial for developing drugs where the three-dimensional structure significantly influences biological activity.

This compound has been utilized in the synthesis of various pharmaceutical intermediates, including:

  • Serotonin receptor ligands (5-HT1AR)

  • Adrenergic receptor modulators (α1-AR)

  • Central nervous system active compounds

  • Analgesics and anti-inflammatory agents

Research has shown that replacing the o-methoxyphenyl moiety in certain pharmaceutical compounds can significantly affect their binding affinity and selectivity toward different receptor subtypes. For instance, studies have demonstrated that such structural modifications can enhance affinity, potency, and efficacy at the 5-HT1A receptor while reducing activity at α1-adrenergic receptors .

The precise stereochemistry of (R)-1-(3-Methoxyphenyl)ethanamine is particularly important in pharmaceutical development since different enantiomers of a drug can exhibit significantly different biological activities, pharmacokinetics, and toxicity profiles.

Chemical Intermediate Applications

Beyond its direct applications in pharmaceuticals, (R)-1-(3-Methoxyphenyl)ethanamine serves as a versatile intermediate in various chemical transformations, particularly in the synthesis of:

  • Chiral auxiliaries for asymmetric synthesis

  • Ligands for asymmetric catalysis

  • Materials with specific optical properties

  • Advanced materials with specialized functions

Its reactivity as a primary amine allows for diverse transformations, including the formation of amides, imines, and more complex nitrogen-containing heterocycles. These derivatives can serve as key intermediates in the synthesis of biologically active compounds and functional materials.

Research continues to explore new synthetic methodologies to produce this compound with higher efficiency and selectivity, as well as developing new applications that leverage its unique structural properties.

Research Trends

Recent research involving (R)-1-(3-Methoxyphenyl)ethanamine has focused on several areas:

  • Development of more efficient synthetic routes with higher enantioselectivity

  • Exploration of novel catalytic systems for asymmetric synthesis

  • Investigation of structure-activity relationships in pharmaceutical applications

  • Application in the synthesis of novel therapeutic agents targeting specific receptors

Studies have demonstrated that subtle structural modifications, such as replacing oxygen atoms with sulfur in certain derivatives, can significantly impact the biological activity of compounds synthesized using (R)-1-(3-Methoxyphenyl)ethanamine as a starting material. These findings highlight the importance of this compound as a versatile building block in medicinal chemistry .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator